

# A Comprehensive Technical Guide to 1-(2-Aminoethyl)cyclopentanol (CAS 859629-83-7)

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## Compound of Interest

Compound Name: 1-(2-Aminoethyl)cyclopentanol

Cat. No.: B1344086

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## Introduction

**1-(2-Aminoethyl)cyclopentanol**, identified by the CAS number 859629-83-7, is a bifunctional organic molecule featuring a cyclopentanol core with an aminoethyl substituent at the tertiary carbon. This structure, containing both a primary amine and a tertiary alcohol, makes it a versatile building block and intermediate in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its utility lies in the potential for differential functionalization of the amine and hydroxyl groups, allowing for the construction of more complex molecular architectures. This guide provides a detailed overview of its known properties, a robust synthesis protocol, and its potential applications in research and drug development.

## Physicochemical and Structural Properties

The fundamental properties of **1-(2-Aminoethyl)cyclopentanol** are summarized below. While some physical constants like melting and boiling points are not widely reported in the literature, key structural and computed data provide a solid foundation for its use in experimental settings.<sup>[3][4]</sup>

Property	Value	Source
CAS Number	859629-83-7	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	129.20 g/mol	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Physical Form	Solid	<a href="#">[5]</a> <a href="#">[7]</a>
Purity	Typically ≥95% (as supplied)	<a href="#">[5]</a> <a href="#">[7]</a>
Storage Temperature	-20°C	<a href="#">[5]</a>
LogP (calculated)	0.50	<a href="#">[7]</a>
SMILES	<chem>NCCCC(O)CCCC1</chem>	<a href="#">[6]</a>
InChI Key	HRYBUTIAGJBDDV- UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[5]</a>

## Theoretical Spectroscopic Analysis

While experimental spectra for **1-(2-Aminoethyl)cyclopentanol** are not readily available in public databases, its structure allows for the prediction of key spectroscopic features.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two methylene groups of the aminoethyl chain would likely appear as complex multiplets in the 1.5-3.0 ppm range. The protons on the cyclopentane ring would also produce a series of overlapping multiplets, typically between 1.4 and 1.8 ppm. The hydroxyl (-OH) and amine (-NH<sub>2</sub>) protons would present as broad singlets that are exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR Spectroscopy:** The molecule should exhibit seven unique carbon signals. The tertiary carbon bearing the hydroxyl and aminoethyl groups would appear most downfield, followed by the carbons of the ethyl chain and finally the carbons of the cyclopentane ring.
- Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm<sup>-1</sup> region, indicative of the O-H stretch from the alcohol and the N-

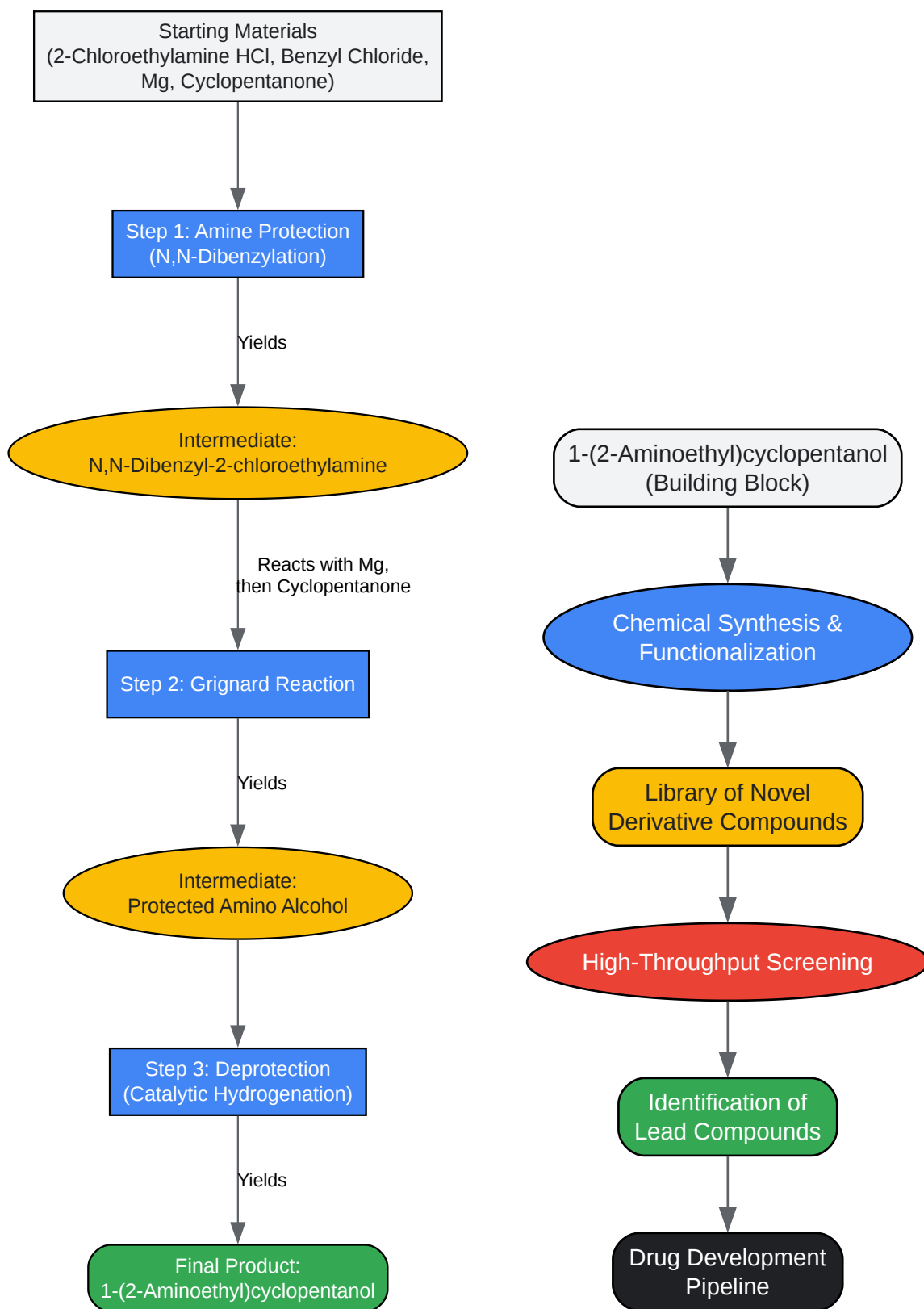
H stretches from the primary amine. Strong bands corresponding to C-H stretching of the aliphatic ring and side chain would be observed around 2850-2960  $\text{cm}^{-1}$ .

- Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak ( $\text{M}^+$ ) would be expected at  $m/z = 129$ . Common fragmentation patterns would likely include the loss of a water molecule ( $\text{M}-18$ ), loss of an ethylamine radical, or cleavage of the C-C bond between the ring and the side chain.

## Synthesis Protocol via Grignard Reaction

The synthesis of **1-(2-Aminoethyl)cyclopentanol** can be effectively achieved through a multi-step process centered around a Grignard reaction. This approach requires protection of the primary amine, which would otherwise be incompatible with the strongly basic Grignard reagent. The following protocol is adapted from established methods for similar structures.<sup>[1]</sup>

## Experimental Workflow



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